molecular formula C7H15O4P B14664240 Diethyl (3-hydroxyprop-1-en-1-yl)phosphonate CAS No. 41491-42-3

Diethyl (3-hydroxyprop-1-en-1-yl)phosphonate

Cat. No.: B14664240
CAS No.: 41491-42-3
M. Wt: 194.17 g/mol
InChI Key: OHDLHOZXSKAVEI-UHFFFAOYSA-N
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Description

Diethyl (3-hydroxyprop-1-en-1-yl)phosphonate is an organophosphorus compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonate group attached to a hydroxyprop-1-en-1-yl moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl (3-hydroxyprop-1-en-1-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkene under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate . Another approach involves the use of palladium-catalyzed cross-coupling reactions with aryl and vinyl halides .

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the Michaelis-Arbuzov reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: Diethyl (3-hydroxyprop-1-en-1-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of diethyl (3-hydroxyprop-1-en-1-yl)phosphonate involves its interaction with specific molecular targets and pathways. For instance, phosphonates can inhibit enzymes by mimicking the transition state of enzyme-catalyzed reactions. This inhibition is often due to the strong binding affinity of the phosphonate group to the active site of the enzyme .

Comparison with Similar Compounds

Comparison: Diethyl (3-hydroxyprop-1-en-1-yl)phosphonate is unique due to its hydroxyprop-1-en-1-yl moiety, which imparts distinct reactivity and stability compared to other phosphonates. Its enhanced resistance to hydrolysis and ability to undergo diverse chemical reactions make it a valuable compound in various applications.

Properties

CAS No.

41491-42-3

Molecular Formula

C7H15O4P

Molecular Weight

194.17 g/mol

IUPAC Name

3-diethoxyphosphorylprop-2-en-1-ol

InChI

InChI=1S/C7H15O4P/c1-3-10-12(9,11-4-2)7-5-6-8/h5,7-8H,3-4,6H2,1-2H3

InChI Key

OHDLHOZXSKAVEI-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C=CCO)OCC

Origin of Product

United States

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